![molecular formula C23H23N5O3 B2870562 N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]-1,3-benzodioxole-5-carboxamide CAS No. 941983-88-6](/img/structure/B2870562.png)

N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]-1,3-benzodioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

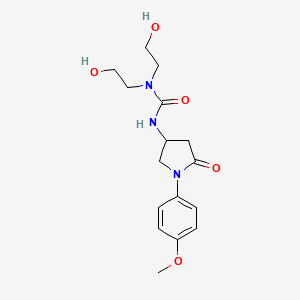

The compound is a complex organic molecule that contains a pyrrolidine ring and a pyrimidine ring, both of which are common structures in many biologically active compounds .

Molecular Structure Analysis

The molecule likely has an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .Scientific Research Applications

Antimalarial Drug Development

TCMDC-124955 has shown potential as a starting point for antimalarial drug discovery. Its structure, featuring a quinazolinedione core, exhibits promising antimalarial activity and low toxicity . This makes it a valuable candidate for the synthesis of new drugs aimed at treating malaria, a disease that continues to have significant global impact.

Pharmacological Research

In pharmacology, TCMDC-124955’s analogs have been identified as selective inhibitors targeting the active site and a predicted allosteric site of Plasmodium falciparum Prolyl tRNA Synthetase (PfProRS) . This enzyme is crucial for protein translation in the malaria parasite, making these inhibitors potential candidates for novel antimalarial therapies.

Biochemical Analysis

The compound’s derivatives are being explored for their biochemical applications, particularly in the context of antimalarial activity and antiproliferative activity against cancer cell lines . Such research contributes to understanding the biochemical pathways and mechanisms of disease progression and treatment.

Medicinal Chemistry

In medicinal chemistry, TCMDC-124955-related compounds are being developed as PfCLK3 inhibitors, a new class of antimalarials . These inhibitors are designed to target the regulation of malarial parasite RNA splicing, which is essential for the survival of the parasite at the blood stage.

Chemical Engineering

While not directly related to TCMDC-124955, chemical engineering principles are applied to optimize the synthesis and production processes of such compounds. Techniques like multi-objective optimization are used to balance the trade-offs between yield, purity, and cost-effectiveness in the production of pharmaceuticals .

Biotechnology

The compound’s role in biotechnology is linked to its potential in drug discovery and development. Biotechnological approaches are employed to enhance the production of these compounds through microbial or enzymatic methods, which can lead to more sustainable and efficient manufacturing processes .

Molecular Biology

TCMDC-124955 and its analogs are valuable for molecular biology research, where they can be used to study the interaction with biological targets like PfProRS. Understanding these interactions at the molecular level can lead to the development of more effective drugs with fewer side effects .

Synthetic Chemistry

The compound serves as a key molecule in synthetic chemistry, where it can be used to develop new synthetic routes or improve existing ones for the production of antimalarial agents. The focus is on creating more potent derivatives with enhanced pharmacological profiles .

Mechanism of Action

Target of Action

TCMDC-124955, also known as N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-2H-1,3-benzodioxole-5-carboxamide, primarily targets the essential malarial kinase PfCLK3 . This kinase plays a crucial role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .

Mode of Action

The compound acts as a reversible inhibitor of PfCLK3 . It binds to the kinase, thereby inhibiting its activity. This inhibition disrupts the normal functioning of the parasite, leading to its death .

Biochemical Pathways

The inhibition of PfCLK3 by TCMDC-124955 affects the RNA splicing pathway in the malarial parasite . RNA splicing is a crucial process in the parasite’s life cycle, and disruption of this process can lead to the death of the parasite .

Pharmacokinetics

The compound’s potency and selectivity for pfclk3 make it a promising lead in the search for a single-dose cure for malaria .

Result of Action

The molecular effect of TCMDC-124955’s action is the inhibition of PfCLK3, an essential malarial kinase . This inhibition disrupts the RNA splicing process in the parasite, leading to its death . On a cellular level, this results in the clearance of the parasite from the blood stage of Plasmodium falciparum .

properties

IUPAC Name |

N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O3/c1-15-12-21(28-10-2-3-11-28)27-23(24-15)26-18-7-5-17(6-8-18)25-22(29)16-4-9-19-20(13-16)31-14-30-19/h4-9,12-13H,2-3,10-11,14H2,1H3,(H,25,29)(H,24,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGJFYLPFPCJRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)N5CCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2-furoate](/img/structure/B2870480.png)

![2-(2-((4-fluorophenyl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2870483.png)

![2-(3-Oxabicyclo[3.1.1]heptan-1-yl)acetic acid](/img/structure/B2870484.png)

![4-Chloro-7-(4-fluoro-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2870486.png)

![Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[methyl(2,3,4,5,6-pentafluorobenzoyl)amino]phenyl}propanoate](/img/structure/B2870489.png)

![[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2870490.png)

![(6-chloro-4-(3-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2870493.png)

![N-[[5-butylsulfanyl-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2870496.png)

![N-(4-chlorobenzyl)-N-(3,5-dimethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2870499.png)

![4-benzoyl-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2870501.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,5-dimethoxybenzamide](/img/structure/B2870502.png)